molecular formula C8H7ClO3 B1199019 4-Chloro-2-hydroxyphenylacetic acid CAS No. 82085-61-8

4-Chloro-2-hydroxyphenylacetic acid

Cat. No.: B1199019
CAS No.: 82085-61-8
M. Wt: 186.59 g/mol
InChI Key: FTGUQEXOEPUPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-hydroxyphenylacetic acid is an organic compound with the molecular formula C8H7ClO3 It is a derivative of phenylacetic acid, where a chlorine atom is substituted at the fourth position and a hydroxyl group at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-hydroxyphenylacetic acid typically involves the reaction of o-chlorophenol with glyoxylic acid to form 3-chloro-4-hydroxymandelic acid. This intermediate is then reduced to 3-chloro-4-hydroxyphenylacetic acid . The reaction conditions often involve the use of elemental phosphorus and iodine as reducing agents .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale production. This may involve continuous flow reactors and the use of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydroxyphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-Chloro-2-hydroxyphenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxyphenylacetic acid involves its interaction with specific molecular targets. For instance, as an auxin influx inhibitor, it interferes with the dynamics of the plasma membrane in plant cells, affecting the transport of the plant hormone auxin . This disruption in auxin transport can lead to altered plant growth and development.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Similar structure but lacks the hydroxyl group.

    2-Chlorophenylacetic acid: Chlorine atom is at the second position instead of the fourth.

    4-Hydroxyphenylacetic acid: Lacks the chlorine atom.

Uniqueness

4-Chloro-2-hydroxyphenylacetic acid is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-(4-chloro-2-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGUQEXOEPUPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231557
Record name 4-Chloro-2-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82085-61-8
Record name 4-Chloro-2-hydroxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082085618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-chloro-2-methoxy-benzeneacetic acid (1.4 g), HBr (25 ml), acetic acid (5 ml) were refluxed for 48 h then evaporated under reduced pressure. The residue was azeotroped with toluene and triturated with diethyl ether and isohexane. Yield 0.56 g.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-hydroxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-hydroxyphenylacetic acid
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-hydroxyphenylacetic acid
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-hydroxyphenylacetic acid
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-hydroxyphenylacetic acid
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-hydroxyphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.